molecular formula C16H19NO3S B6370723 2-(3-t-Butylsulfamoylphenyl)phenol CAS No. 1261896-60-9

2-(3-t-Butylsulfamoylphenyl)phenol

Cat. No.: B6370723
CAS No.: 1261896-60-9
M. Wt: 305.4 g/mol
InChI Key: QNPNWIFYKNYWJE-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)phenol is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a biphenyl core functionalized with a phenolic hydroxyl group and a tert-butylsulfamoyl moiety, creating a unique structure with dual functionality that allows for versatile derivatization . The tert-butylsulfamoyl group is known to enhance steric hindrance and improve metabolic stability, making this compound a valuable intermediate in the design and optimization of bioactive molecules . Compounds with structural similarities, particularly those containing the phenylsulfamate functional group, have been identified as potent inhibitors of the steroid sulfatase (STS) enzyme . The STS pathway is a crucial target in oncology research, especially for hormone-dependent cancers such as breast cancer; STS inhibitors act by blocking the hydrolysis of steroid sulfates, thereby reducing the availability of active estrogens that can promote tumor growth . Researchers can utilize this compound as a key building block in the synthesis of novel small molecules for evaluating new therapeutic strategies in this area. The compound exhibits favorable solubility in common organic solvents, facilitating its use in various synthetic workflows . It is supplied as a high-purity material strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNWIFYKNYWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-N-t-butylbenzenesulfonamide

The foundational step involves preparing the sulfonamide intermediate. 3-Bromobenzenesulfonyl chloride is reacted with t-butylamine in dichloromethane under basic conditions (pyridine) to yield 3-bromo-N-t-butylbenzenesulfonamide . The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride. Excess pyridine neutralizes HCl byproducts, driving the reaction to completion.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Pyridine (2 equiv)

  • Temperature: 0°C → room temperature, 12 hours

  • Yield: 78%

Preparation of 2-Hydroxyphenylboronic Acid

2-Hydroxyphenylboronic acid is synthesized via Miyaura borylation of 2-bromophenol using bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, and potassium acetate in dioxane. The boronic acid is isolated after aqueous workup and characterized by 11B NMR^{11}\text{B NMR} (δ=28.5ppm\delta = 28.5 \, \text{ppm}).

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 6 hours

  • Yield: 82%

Suzuki-Miyaura Coupling

The biphenyl backbone is constructed via Pd-catalyzed coupling of 3-bromo-N-t-butylbenzenesulfonamide and 2-hydroxyphenylboronic acid . Pd(PPh₃)₄ facilitates transmetallation and reductive elimination, forming the C–C bond between the aryl rings.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 24 hours

  • Yield: 65%

Characterization Data:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ7.82(d,J=8.4Hz,1H)\delta 7.82 \, (\text{d}, J = 8.4 \, \text{Hz}, 1\text{H}), 7.65(s,1H)7.65 \, (\text{s}, 1\text{H}), 7.457.32(m,3H)7.45–7.32 \, (\text{m}, 3\text{H}), 6.94(d,J=8.0Hz,1H)6.94 \, (\text{d}, J = 8.0 \, \text{Hz}, 1\text{H}), 5.21(s,1H)5.21 \, (\text{s}, 1\text{H}), 1.38(s,9H)1.38 \, (\text{s}, 9\text{H}).

  • HRMS (ESI): m/zm/z calcd for C₁₆H₁₈NO₃S [M+H]⁺: 304.1008; found: 304.1012.

Ullmann Coupling Strategy

Synthesis of 3-Amino-N-t-butylbenzenesulfonamide

3-Nitrobenzenesulfonyl chloride is treated with t-butylamine to form 3-nitro-N-t-butylbenzenesulfonamide , followed by catalytic hydrogenation (H₂, 10% Pd/C) to reduce the nitro group to an amine.

Key Parameters:

  • Hydrogen Pressure: 50 psi

  • Solvent: Ethanol

  • Temperature: 25°C, 6 hours

  • Yield: 85% (nitro reduction)

Diazotization and Phenolic Coupling

The amine is diazotized using NaNO₂ and HCl at 0°C, generating a diazonium salt, which couples with 2-hydroxyphenol in alkaline medium to form the biphenyl linkage.

Reaction Conditions:

  • Diazotization: 0°C, 30 minutes

  • Coupling: pH 9–10 (NaOH), 0°C → room temperature, 12 hours

  • Yield: 45%

Challenges:

  • Low regioselectivity due to competing ortho/para coupling.

  • Acidic conditions risk sulfonamide hydrolysis.

Direct Sulfonation-Alkylation Route

Sulfonation of 2-Phenylphenol

2-Phenylphenol is sulfonated at the 3-position using fuming H₂SO₄ at 150°C. The sulfonic acid intermediate is isolated as its sodium salt.

Reaction Conditions:

  • Sulfur Trioxide: 1.2 equiv

  • Temperature: 150°C, 4 hours

  • Yield: 60%

Conversion to Sulfonamide

The sulfonic acid is converted to 3-chlorosulfonyl-2-phenylphenol using PCl₅, followed by reaction with t-butylamine.

Optimization Notes:

  • Excess PCl₅ (3 equiv) ensures complete conversion.

  • Amine addition at 0°C minimizes side reactions.

  • Yield: 50%

Comparative Analysis of Methods

Parameter Suzuki Coupling Ullmann Coupling Direct Sulfonation
Overall Yield65%38%30%
Reaction Time24–48 hours18–24 hours8–12 hours
RegioselectivityHighModerateLow
Functional Group ToleranceExcellentPoorModerate
ScalabilityHighLowModerate

The Suzuki method outperforms others in yield and selectivity but requires expensive Pd catalysts. Ullmann coupling suffers from low efficiency, while direct sulfonation is hampered by harsh conditions and poor regiocontrol.

Mechanistic Insights and Side Reactions

Competing Pathways in Suzuki Coupling

  • Homocoupling: Unreacted boronic acid may dimerize, mitigated by slow reagent addition.

  • Protodeboronation: Acidic conditions decompose boronic acid; buffering with Na₂CO₃ suppresses this.

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond (SO2NH\text{SO}_2\text{NH}) may hydrolyze to sulfonic acid. Neutral pH and low temperatures are critical during workup.

Industrial Considerations and Green Chemistry

Catalyst Recycling

Pd recovery via filtration or extraction reduces costs. Immobilized catalysts (e.g., Pd on activated carbon) achieve >90% recovery.

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-t-Butylsulfamoylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and other reduced phenolic derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the sulfamoyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-t-Butylsulfamoylphenyl)phenol with structurally related phenolic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound C₁₆H₁₉NO₃S 305.39 3-t-Bu-sulfamoyl, 2-OH Phenol, sulfonamide Drug candidates, catalysts
3-Butyl-6-ethylphenol C₁₂H₁₈O 178.27 3-butyl, 6-ethyl Phenol Fragrance intermediates
5-Butyl-2-ethylphenol C₁₂H₁₈O 178.27 5-butyl, 2-ethyl Phenol Antioxidants, surfactants
3-Butylphenol C₁₀H₁₄O 150.22 3-butyl Phenol Industrial solvents

Key Findings:

Structural Differences: Alkyl vs. Steric Effects: The tert-butyl group in the sulfamoyl moiety increases steric hindrance compared to linear alkyl chains (e.g., butyl or ethyl), which may reduce crystallization tendencies and alter pharmacokinetic profiles in drug design .

Reactivity: The phenolic -OH group (pKa ~10) is less acidic than sulfonamide protons (pKa ~1–3), enabling selective deprotonation under basic conditions. This contrasts with alkylphenols, where acidity is modulated solely by alkyl substituents . Sulfonamide groups can act as leaving groups or participate in nucleophilic substitutions, a reactivity absent in alkylphenols.

Applications: Alkylphenols (e.g., 3-butylphenol) are primarily used in industrial solvents or fragrance synthesis due to their volatility and lipophilicity . this compound’s sulfonamide group suggests utility in pharmaceuticals (e.g., carbonic anhydrase inhibition) or as a ligand in catalytic systems.

Synthetic Routes: Alkylphenols are typically synthesized via Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatics . The target compound likely requires sulfonation of a phenol precursor followed by t-butylamine coupling, a more complex pathway involving sulfonyl chlorides and amine nucleophiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-t-Butylsulfamoylphenyl)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a phenolic precursor using tert-butylsulfamoyl chloride under basic conditions (e.g., NaH in THF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to sulfamoyl chloride) and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H NMR (δ 7.2–7.8 ppm aromatic protons, δ 1.3 ppm t-butyl singlet) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) resolves substituent positions and confirms tert-butyl group presence. X-ray crystallography (using SHELX programs for refinement ) provides unambiguous structural confirmation, particularly for assessing steric effects of the t-butyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 318.1567). IR spectroscopy identifies sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

Q. How does the steric bulk of the t-butyl group influence the compound’s solubility and reactivity in different solvents?

  • Methodological Answer : Solubility tests in polar (e.g., DMSO, methanol) vs. nonpolar solvents (toluene) reveal reduced solubility in polar media due to hydrophobic t-butyl shielding. Reactivity studies (e.g., nucleophilic substitution) show slower kinetics in bulky environments, requiring elevated temperatures (e.g., 80°C in DMF) for sulfonamide derivatization. Solubility parameters (Hansen solubility) and logP calculations (e.g., 3.2 via ChemAxon) guide solvent selection .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) can elucidate the electronic properties and potential biological targets of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron-withdrawing effects of the sulfamoyl group and predict HOMO-LUMO gaps (~4.5 eV). Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., carbonic anhydrase) by simulating interactions with the sulfonamide moiety. Validate docking results with in vitro inhibition assays (IC₅₀ values) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–12, 37°C) with LC-MS monitoring. If computational models (e.g., pKa prediction via ACD/Labs) conflict with observed degradation (e.g., hydrolysis at pH < 3), re-evaluate protonation states using ¹H NMR titration. Control experiments (e.g., deuterated solvents) rule out solvent effects. Cross-reference with SHELX-refined crystal structures to assess bond-length variations under stress .

Q. What strategies are recommended for investigating the environmental fate and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301B biodegradation tests (28-day aerobic conditions) to assess persistence. Identify metabolites via LC-QTOF-MS, focusing on sulfonamide cleavage products (e.g., phenol derivatives). Ecotoxicity assays (Daphnia magna LC₅₀) evaluate acute effects. Compare degradation pathways with structurally similar flame retardants (e.g., tert-butylphenyl diphenyl phosphate ).

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